4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
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Overview
Description
4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione are organic compounds with the molecular formula C9H12O3 . These compounds are known for their applications in various industrial processes, particularly as curing agents for epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the hydrogenation of methyl-substituted phthalic anhydrides . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The process can be summarized as follows:
Starting Material: Methyl-substituted phthalic anhydride.
Catalyst: Palladium on carbon (Pd/C).
Conditions: High pressure and temperature.
Industrial Production Methods
Industrial production of these compounds follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a reactor equipped with efficient mixing and temperature control systems . The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Further hydrogenation to more saturated compounds.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
These compounds have several scientific research applications:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, as curing agents, they react with epoxy groups to form cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials . The molecular pathways involved include nucleophilic attack on the epoxy ring, leading to ring-opening and subsequent cross-linking .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcyclohexane-1,2-dicarboxylic Anhydride
- 5-Methylhexahydrophthalic Anhydride
- Methyltetrahydrophthalic Anhydride
Uniqueness
Compared to similar compounds, 4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione offer unique properties such as higher reactivity and better compatibility with various epoxy resins . These characteristics make them particularly valuable in industrial applications where enhanced performance is required .
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/2C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10;1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2*5-7H,2-4H2,1H3 |
InChI Key |
YBHKHSYNFLDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)OC2=O.CC1CCCC2C1C(=O)OC2=O |
Origin of Product |
United States |
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